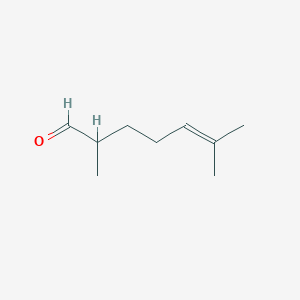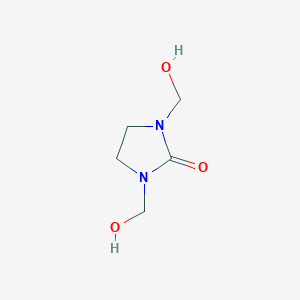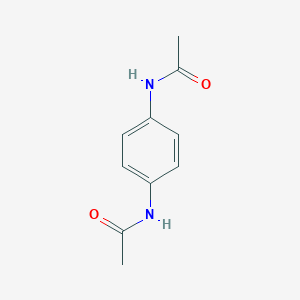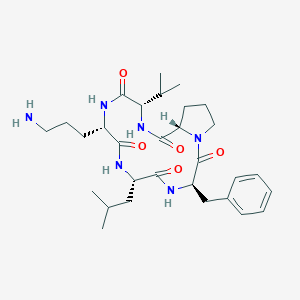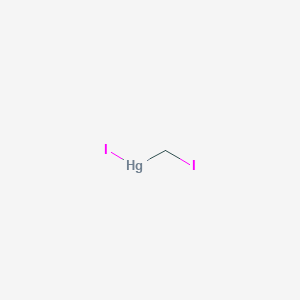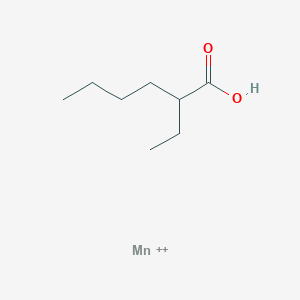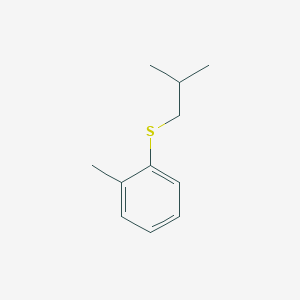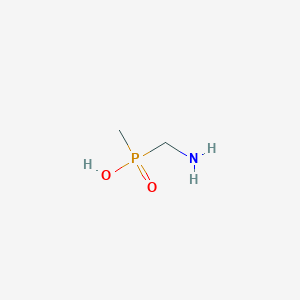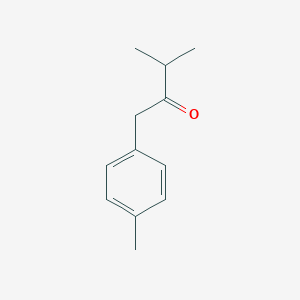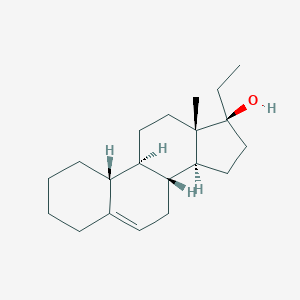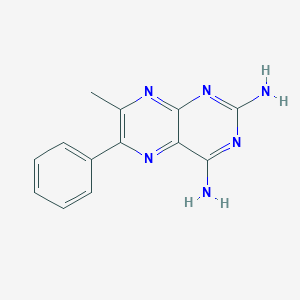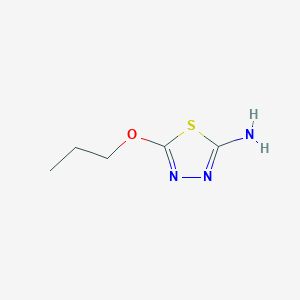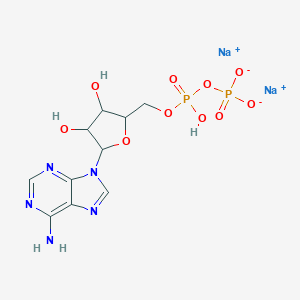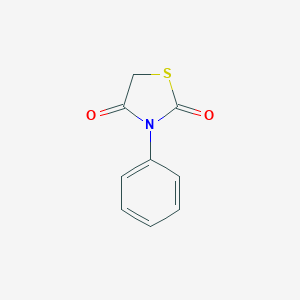
3-Phenylthiazolidine-2,4-dione
概要
説明
3-Phenylthiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidine-diones. This class of compounds has been extensively studied due to their potential pharmacological activities, including their role as aldose reductase inhibitors, which are significant in the management of diabetic complications . The thiazolidine-dione moiety is a core structure in various synthetic derivatives that have been explored for their biological activities and applications in material science .
Synthesis Analysis
The synthesis of thiazolidine-dione derivatives often involves the reaction of suitable precursors under controlled conditions. For instance, 5-arylthiazolidine-2,4-diones have been synthesized and evaluated for their aldose reductase inhibitory activity, indicating the versatility of the thiazolidine-dione scaffold in medicinal chemistry . Additionally, the synthesis of 1,2,4-dithiazolidine-3,5-diones, which are structurally related to 3-phenylthiazolidine-2,4-dione, has been achieved through reactions involving chlorocarbonylsulfenyl chloride and O-dimethylaminoethyl-N-alkyl or aryl thiocarbamates .
Molecular Structure Analysis
The molecular structure of thiazolidine-dione derivatives is crucial for their biological activity. X-ray crystallographic analysis has been employed to determine the structure of related compounds, such as potassium 1,2,4-dithiazolidine-3,5-dione, which provides insights into the structural comparison with the parent heterocycle . The crystal and molecular structures of other related compounds have also been elucidated, which helps in understanding the reaction mechanisms and designing new derivatives with improved properties .
Chemical Reactions Analysis
Thiazolidine-diones undergo various chemical reactions that are essential for their functionalization and application. For example, the reaction of 2-phenylindan-1,3-dione with aryl isocyanates leads to the formation of 3-aryl-3a-phenylindano[2,1-d]-oxazolidine-2,4-diones, showcasing the reactivity of the carbonyl group in the thiazolidine-dione ring . Moreover, the transformation of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives into 5-benzamido-1,2,4-triazolidine-3,5-dione derivatives demonstrates the versatility of thiazolidine-diones in ring transformation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-diones are influenced by their molecular structure and substituents. These properties are critical for their solubility, stability, and overall reactivity. For instance, the synthesis of 1,2,4-dithiazolidine-3,5-diones as a masked isocyanate and sulfurization reagent indicates the importance of the thiazolidine-dione ring in various synthetic applications . The use of microwave-assisted rapid polycondensation reactions to synthesize novel polyureas with thiazolidine-dione derivatives further highlights the significance of their physical and chemical properties in material science .
科学的研究の応用
Rearrangement to Chiral α-Ketoamides : 5-Phenylthiazolidine-2,4-diones can be converted to phenyl-α-ketoamides in basic media. This rearrangement offers potential for synthesizing chiral compounds, which are important in the development of pharmaceuticals and asymmetric catalysts (Munive et al., 2010).
Antimicrobial Activities : Some derivatives of 3-Phenylthiazolidine-2,4-dione show significant antimicrobial properties. Compounds synthesized from it exhibited notable antibacterial and antifungal activities, potentially opening avenues for new antibiotic and antifungal agents (Prakash et al., 2010).
Spectrophotometric Determination of Quinones : 3-Phenylthiazolidine-2,4-dione reacts with quinones in an ammoniacal medium, providing a method for detecting and quantitatively determining quinones. This reaction is highly sensitive and selective, useful for analytical chemistry applications (Zaki & Abdel-Rehiem, 1984).
Synthesis of Oxazolidine-2,4-diones : Oxazolidine-2,4-diones, frequently found in biologically important compounds, can be synthesized using atmospheric carbon dioxide. This method offers an environmentally friendly approach to accessing these compounds (Zhang et al., 2015).
Aldose Reductase Inhibitors for Diabetes Treatment : Derivatives of Thiazolidine-2, 4-dione, including the 5-Arylthiazolidine-2,4-diones, have been studied as potent aldose reductase inhibitors. These compounds are significant for developing treatments for complications of diabetes (Sohda et al., 1982).
Anticonvulsive Properties : 3,5,5-Trimethyloxazolidine-2,4-dione, a related compound, has shown potent anticonvulsive action against drug-induced and electric shock-induced convulsions in experimental animals, comparing favorably to other anticonvulsants (Everett & Richards, 1944).
Polymer Science Applications : The compound has been used in the synthesis of novel polyureas through microwave-assisted rapid polycondensation reactions. These polymers have potential applications in various industrial fields (Mallakpour & Rafiee, 2004).
Serine Protease Inhibitors : N-Acyl and N-sulfonyloxazolidine-2,4-diones have been identified as potent pseudo-irreversible inhibitors of serine proteases. This discovery has implications for designing new drugs targeting various diseases (Santana et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPITKQSNYMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277902 | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylthiazolidine-2,4-dione | |
CAS RN |
1010-53-3 | |
| Record name | 2,3-thiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-2,4-THIAZOLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



